Cas no 70851-57-9 (1,3-Propanediol,2,2-bis(hydroxymethyl)-, 1,3-bis(dihydrogen phosphate), ammonium salt (1:8))

1,3-Propanediol,2,2-bis(hydroxymethyl)-, 1,3-bis(dihydrogen phosphate), ammonium salt (1:8) structure
70851-57-9 structure
Nome del prodotto:1,3-Propanediol,2,2-bis(hydroxymethyl)-, 1,3-bis(dihydrogen phosphate), ammonium salt (1:8)
Numero CAS:70851-57-9
MF:C5H40N8O16P4
MW:592.310144424438
CID:579480
PubChem ID:44145328

1,3-Propanediol,2,2-bis(hydroxymethyl)-, 1,3-bis(dihydrogen phosphate), ammonium salt (1:8) Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,3-Propanediol,2,2-bis(hydroxymethyl)-, 1,3-bis(dihydrogen phosphate), ammonium salt (1:8)
    • 1,3-Propanediol,2,2-bis[(phosphonooxy)methyl]-, bis(dihydrogen phosphate), octaammonium salt(9CI)
    • [Methanetetrayltetrakis(methyleneoxy)]tetraphosphonic acid octaammonium salt
    • octaazanium,[3-phosphonatooxy-2,2-bis(phosphonatooxymethyl)propyl] phosphate
    • 70851-57-9
    • 1,3-Propanediol, 2,2-bis(hydroxymethyl)-, 1,3-bis(dihydrogen phosphate), ammonium salt (1:8)
    • 1,3-Propanediol, 2,2-bis[(phosphonooxy)methyl]-, bis(dihydrogen phosphate), octaammonium salt
    • 1,3-Propanediol, 2,2-bis((phosphonooxy)methyl)-, bis(dihydrogen phosphate), octaammonium salt
    • 1,3-Propanediol,2,2-bis(hydroxymethyl)-,1,3-bis(dihydrogen phosphate),ammonium salt(1:8)
    • Inchi: InChI=1S/C5H16O16P4.8H3N/c6-22(7,8)18-1-5(2-19-23(9,10)11,3-20-24(12,13)14)4-21-25(15,16)17;;;;;;;;/h1-4H2,(H2,6,7,8)(H2,9,10,11)(H2,12,13,14)(H2,15,16,17);8*1H3
    • Chiave InChI: LSECVICZGFEQPR-UHFFFAOYSA-N
    • Sorrisi: C(C(COP(=O)([O-])[O-])(COP(=O)([O-])[O-])COP(=O)([O-])[O-])OP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+]

Proprietà calcolate

  • Massa esatta: 592.151
  • Massa monoisotopica: 592.151
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 8
  • Conta accettatore di obbligazioni idrogeno: 16
  • Conta atomi pesanti: 33
  • Conta legami ruotabili: 8
  • Complessità: 449
  • Conteggio di unità legate in modo Covalent: 9
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 298A^2

Proprietà sperimentali

  • PSA: 332.20000
  • LogP: 1.00120
Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.